molecular formula C15H10IN3 B1631962 2-Iodo-4,6-diphenyl-1,3,5-triazine

2-Iodo-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1631962
M. Wt: 359.16 g/mol
InChI Key: NLQRUDPAKXSCQS-UHFFFAOYSA-N
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Description

Significance of 1,3,5-Triazine (B166579) Scaffolds in Modern Organic Synthesis and Advanced Materials Science

The 1,3,5-triazine, or s-triazine, framework is a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms in an alternating pattern. This structure is prized in organic synthesis due to the reactivity of its carbon atoms, which can be readily substituted. researchgate.net A common and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the sequential and selective replacement of its chlorine atoms, enabling the construction of complex, multi-functional molecules. researchgate.netclockss.org

In the realm of advanced materials science, 1,3,5-triazine derivatives are integral to the development of photo- and electroluminescent materials. rsc.org Their applications include roles in phosphorescent organic light-emitting diodes (PhOLEDs), materials with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials. rsc.org The triazine core's ability to act as a central unit in star-shaped molecules and dendrimers contributes to their use in creating materials with unique photophysical properties. nih.govacs.org These materials find use in fluorescent sensors and even in data storage applications. rsc.org

The inherent properties of the triazine ring, such as its ability to participate in various intermolecular bonds, also make it a valuable component in supramolecular chemistry and crystal engineering. researchgate.netchim.itresearchgate.net This has led to the creation of complex, nanometer-sized coordination compounds and other novel molecular architectures. researchgate.net

Overview of Halogenated 1,3,5-Triazine Derivatives in Academic Research

Halogenated 1,3,5-triazines, particularly chlorinated derivatives, are highly important intermediates in organic synthesis. researchgate.net The reactivity of the carbon-halogen bond allows for nucleophilic substitution reactions (SNAr), making these compounds versatile precursors for a vast range of substituted triazines. clockss.org For instance, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) serves as a key intermediate in the synthesis of innovative bipolar host materials for highly efficient phosphorescent OLEDs. chemicalbook.com

The ability to control the substitution pattern on the triazine ring by modulating reaction conditions is a key aspect of their utility. clockss.org This control allows chemists to introduce various functional groups, leading to compounds with tailored electronic and biological properties. nih.gov Research has shown that the type of substituent on the triazine ring can significantly influence the molecule's properties, making halogenated triazines a foundational tool for creating diverse molecular libraries for screening in areas like drug discovery and materials science. clockss.orgnih.gov

Specific Research Focus on 2-Iodo-4,6-diphenyl-1,3,5-triazine

Within the broad class of halogenated triazines, this compound is a compound of specific interest. While less common than its chlorinated counterpart, the iodo-derivative offers unique reactivity due to the nature of the carbon-iodine bond. This bond is generally more reactive towards certain cross-coupling reactions, which are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The presence of the two phenyl groups at the 4 and 6 positions of the triazine ring also significantly influences the molecule's properties. These bulky aromatic substituents can affect the compound's solubility, thermal stability, and photophysical characteristics. nih.gov The combination of the reactive iodo-group and the diphenyl-substituted triazine core makes this compound a valuable building block for the synthesis of more complex and potentially functional molecules.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 83819-97-0
Molecular Formula C₁₅H₁₀IN₃
Molecular Weight 359.16 g/mol
Melting Point 146.5-147.8 °C
Boiling Point (Predicted) 516.3±33.0 °C
Density (Predicted) 1.619±0.06 g/cm³
Data sourced from multiple chemical property databases. echemi.comchemwhat.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10IN3

Molecular Weight

359.16 g/mol

IUPAC Name

2-iodo-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C15H10IN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H

InChI Key

NLQRUDPAKXSCQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)I)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)I)C3=CC=CC=C3

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 2 Iodo 4,6 Diphenyl 1,3,5 Triazine

Mechanistic Studies of Nucleophilic Aromatic Substitution on 1,3,5-Triazines

Nucleophilic aromatic substitution (S(N)Ar) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like 1,3,5-triazines. The electron-withdrawing nature of the three nitrogen atoms in the triazine ring facilitates the attack of nucleophiles.

The reactivity of 2-halo-1,3,5-triazines in S(N)Ar reactions is well-established. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) exhibits sequential and temperature-controlled reactivity with various nucleophiles, allowing for the controlled synthesis of mono-, di-, and tri-substituted triazines. csic.esfrontiersin.org This step-wise substitution is a testament to the deactivating effect of each successive substitution on the remaining halogen atoms. While specific studies on 2-iodo-4,6-diphenyl-1,3,5-triazine are less common, the general principles of S(N)Ar on halo-triazines apply. The reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) with nucleophiles serves as a close analogue. sigmaaldrich.comchemicalbook.com The classical S(N)Ar mechanism is generally presumed to be a two-step process involving the formation of a stable anionic σ-complex, often referred to as a Meisenheimer complex. rsc.org However, recent studies on other aza-aromatics have revealed that the mechanism can also be concerted, where bond formation and bond breaking occur simultaneously. acs.orgrsc.org

A study on the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine with liquid ammonia (B1221849) at -33°C to yield 2-amino-4,6-diphenyl-1,3,5-triazine was found to proceed via a conventional S(N)Ar (addition-elimination) process. scispace.comresearchgate.net

Table 1: Comparison of S(N)Ar Mechanisms

MechanismDescriptionIntermediates
Stepwise (S(N)Ar) Nucleophilic addition followed by elimination of the leaving group.Meisenheimer complex
Concerted Simultaneous bond formation and bond breaking.Transition state
SN(ANRORC) Addition of Nucleophile, Ring Opening, and Ring Closure.Open-chain intermediate

A fascinating alternative to the classical S(N)Ar pathway is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant in the reactions of azines with strong nucleophiles like potassium amide (KNH2) in liquid ammonia.

Extensive studies on the amination of substituted 1,3,5-triazines have provided clear evidence for the occurrence of the SN(ANRORC) mechanism. scispace.comresearchgate.net For example, the reaction of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine with KNH2 in liquid ammonia proceeds almost entirely through the SN(ANRORC) pathway. scispace.comresearchgate.net This was confirmed using 15N-labeled triazines, which showed that the exocyclic amino group in the product was not the same as the original nucleophile. scispace.comresearchgate.net

In the context of 2-halo-4,6-diphenyl-1,3,5-triazines, the reaction of the chloro-analogue with KNH2 in liquid ammonia exhibits a competitive scenario where both the S(N)Ar and SN(ANRORC) mechanisms operate. scispace.comresearchgate.net The ratio between the two pathways is dependent on the concentration of the potassium amide. scispace.comresearchgate.net This dual mechanistic behavior highlights the subtle electronic and steric factors that govern the reactivity of these systems. While direct studies on this compound are not explicitly detailed in the provided search results, the established behavior of the chloro- and methylthio-derivatives strongly suggests that the SN(ANRORC) mechanism could be a viable pathway under specific reaction conditions, particularly with strong, unhindered nucleophiles.

Reactivity of the Iodine Substituent as a Leaving Group in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The iodine atom in this compound is an excellent leaving group, making this compound a valuable precursor for carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are often catalyzed by transition metals, such as palladium.

The utility of iodo-substituted aromatics in cross-coupling reactions is well-documented. nih.gov These reactions typically involve an organometallic catalyst that facilitates the coupling of the aryl iodide with a variety of partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and terminal alkynes (Sonogashira coupling). For instance, related triazine derivatives bearing a boronic acid pinacol (B44631) ester group are used in Suzuki couplings. nih.govbldpharm.com

While specific examples detailing the use of this compound in such cross-coupling reactions were not found in the provided search results, the general reactivity of aryl iodides in these transformations is a strong indicator of its potential. The electron-deficient nature of the triazine ring would likely enhance the reactivity of the C-I bond towards oxidative addition, which is often the rate-determining step in these catalytic cycles.

Furthermore, photocatalytic methods are emerging as powerful tools for the formation of carbon-heteroatom bonds. researchgate.net These methods can proceed via electron or energy transfer mechanisms and can be employed with or without a photocatalyst. The application of such modern synthetic strategies to this compound could open new avenues for the synthesis of complex triazine-containing molecules.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions Involving Triazines as Aza-Dienes

The 1,3,5-triazine (B166579) ring system can participate as the aza-diene component in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govacs.org This type of cycloaddition is a powerful tool for the synthesis of other heterocyclic systems. nih.govacs.orgsigmaaldrich.com In IEDDA reactions, an electron-deficient diene (in this case, the triazine) reacts with an electron-rich dienophile.

The reactivity of triazines in IEDDA reactions is influenced by the substituents on the ring. Electron-withdrawing groups on the triazine ring can enhance its reactivity as a diene. The reaction of 1,3,5-triazines in IEDDA cycloadditions has been utilized in the synthesis of various heterocycles, including pyridines and pyrimidines. nih.govacs.org While the provided search results focus more on 1,2,3- and 1,2,4-triazines in IEDDA reactions, the general principle extends to 1,3,5-triazines. sigmaaldrich.comtcsedsystem.eduorganic-chemistry.org The presence of the two phenyl groups in this compound would influence the regioselectivity and reactivity of the IEDDA reaction. These reactions have also found applications in bioorthogonal chemistry for labeling biomolecules. nih.govacs.orgrsc.org

Other Reactions of the 1,3,5-Triazine Ring System, including Ring Cleavage and Dearomatization Pathways

The 1,3,5-triazine ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions, particularly upon treatment with nucleophiles. researchgate.net The parent 1,3,5-triazine is known to be susceptible to hydrolysis, yielding ammonium (B1175870) formate. thieme-connect.de This susceptibility to ring cleavage can be exploited in organic synthesis, where the triazine acts as a precursor for other functional groups. researchgate.net

In some instances, nucleophilic attack on a substituted triazine can lead to ring cleavage rather than simple substitution. For example, the reaction of 3-trichloromethyl-5,6-diphenyl-1,2,4-triazine with sodium ethoxide resulted in a ring-opened product instead of the expected substitution product. clockss.org While this is a different isomer of triazine, it illustrates the potential for ring-opening pathways in the chemistry of triazines. The stability of the 1,3,5-triazine ring in this compound is likely enhanced by the presence of the two phenyl substituents, but ring cleavage could still be a competing pathway under harsh reaction conditions or with specific nucleophiles.

Dearomatization pathways, while not explicitly detailed for this compound in the provided results, are a known reaction mode for nitrogen heterocycles. These reactions lead to the formation of non-aromatic products and can be initiated by various reagents, including reducing agents or strong nucleophiles.

Computational and Theoretical Chemistry Studies on 2 Iodo 4,6 Diphenyl 1,3,5 Triazine

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) serves as a powerful tool to investigate the fundamental properties of 2-Iodo-4,6-diphenyl-1,3,5-triazine at the atomic level. These calculations can predict the molecule's electronic structure, preferred three-dimensional arrangement, and the rotational freedom of its substituent groups.

Molecular Geometry: Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the central triazine ring is a key feature, while the phenyl groups are expected to be twisted out of this plane to minimize steric hindrance. The C-I bond length and the angles between the triazine ring and the phenyl substituents are critical parameters that can be accurately predicted.

Conformational Analysis: The rotational barriers around the C-N bonds connecting the phenyl groups to the triazine core can be investigated using DFT. nih.gov This analysis reveals the energy landscape of different conformations, from a symmetric "propeller" shape to various asymmetric arrangements. nih.gov Studies on similar trisubstituted triazines have shown that the molecule likely exists as a mixture of conformers in solution, with the rotational barriers being in the range of 11-15 kcal/mol. nih.gov The presence of the bulky iodine atom may influence the preferred conformations and the dynamics of their interconversion.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound.
ParameterPredicted Value
C-I Bond Length~2.10 Å
C-N (in triazine ring) Bond Length~1.34 Å
C-C (phenyl-triazine) Bond Length~1.48 Å
N-C-N (in triazine ring) Bond Angle~126°
C-N-C (in triazine ring) Bond Angle~114°
Phenyl-Triazine Dihedral Angle~30-40°

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for exploring the reactivity of this compound and for mapping out the intricate pathways of its chemical transformations. rsc.org These methods allow for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies.

A key reaction of interest for this molecule is the nucleophilic aromatic substitution (SNAr) of the iodine atom. The triazine ring is highly electron-deficient, which facilitates attack by nucleophiles. The iodine atom, being a good leaving group, makes this position susceptible to substitution. Quantum chemical calculations can model the entire reaction coordinate for the substitution of iodine with various nucleophiles (e.g., amines, thiols, alkoxides).

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Locating the transition state structure and calculating its energy provides the activation energy, which is directly related to the reaction rate. Vibrational frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. cuny.edu For the substitution on this compound, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the C-I bond.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound molecules over time, revealing how they interact with each other and with their environment. cuny.eduscilit.com These simulations are particularly useful for understanding the forces that govern the formation of larger, ordered structures.

Intermolecular Interactions: The crystal packing and bulk properties of this compound are dictated by a combination of intermolecular forces. MD simulations can quantify the contributions of van der Waals forces, electrostatic interactions (including π-π stacking between the phenyl and triazine rings), and halogen bonding (involving the iodine atom). rsc.orgnih.gov The iodine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, which can significantly influence the crystal architecture. rsc.org

Self-Assembly: The propensity of these molecules to self-assemble into well-defined nanostructures in solution or on surfaces can be explored with MD. dntb.gov.ua By simulating a system containing many molecules, one can observe the spontaneous formation of aggregates, layers, or other organized structures. These simulations can help to understand how factors like solvent, temperature, and concentration influence the self-assembly process. The interplay between the hydrophobic phenyl groups and the polar triazine core, along with the specific directional interactions like π-π stacking and halogen bonding, are expected to be the primary drivers of self-assembly.

Prediction of Spectroscopic Properties and Reactivity through Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. sci-hub.se Furthermore, these methods can provide quantitative measures of reactivity, guiding synthetic applications.

Spectroscopic Properties:

NMR Spectroscopy: Chemical shifts (1H, 13C) can be calculated with good accuracy, aiding in the interpretation of experimental NMR spectra. github.ioresearchgate.net The calculated shifts are sensitive to the molecule's conformation, and by averaging over the different populated conformers, a more realistic spectrum can be predicted. tdx.cat

IR and Raman Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate theoretical IR and Raman spectra. susu.ru This allows for the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds within the triazine ring and the phenyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra. mdpi.com This method can calculate the energies and intensities of electronic transitions, such as the π-π* transitions responsible for the absorption in the UV region.

Table 2: Illustrative Computationally Predicted Spectroscopic Data for this compound.
Spectroscopic TechniquePredicted FeatureApproximate Value/Region
13C NMRC-I Chemical Shift~100-110 ppm
13C NMRTriazine Carbon Chemical Shifts~170-175 ppm
IRTriazine Ring Vibrations~1400-1600 cm-1
UV-Visπ-π* Transition (λmax)~260-280 nm

Reactivity Prediction: In addition to reaction mechanism studies, computational methods can provide descriptors that predict a molecule's general reactivity. The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's ability to donate or accept electrons in chemical reactions.

Applications in Advanced Organic Materials and Supramolecular Chemistry

Role as Electron-Transporting and Hole-Blocking Materials in Organic Optoelectronics

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in organic electronic devices. psu.edu The nitrogen atoms in the triazine ring act as strong electron-withdrawing groups, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This facilitates efficient electron injection from the cathode and transport through the material. Simultaneously, the deep Highest Occupied Molecular Orbital (HOMO) energy level creates a significant energy barrier for holes, effectively blocking them from reaching the cathode, which prevents recombination losses and enhances device efficiency. psu.edu Star-shaped molecules with a triazine core are particularly advantageous as they exhibit good thermal and morphological stability. psu.edu

Triazine derivatives are widely employed as electron-transport layers (ETLs) or as electron-transporting host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). psu.edu The high triplet energy of many triazine derivatives, often achieved by strategic placement of phenyl groups to limit π-conjugation, allows them to effectively confine triplet excitons on the phosphorescent guest emitter, leading to highly efficient light emission. psu.edu

For instance, a series of star-shaped 1,3,5-triazine derivatives have been synthesized and proven effective as host materials for green PhOLEDs. psu.edu By modifying the aryl substituents on the triazine core, properties such as triplet energy, electron mobility, and thermal stability can be fine-tuned. In one study, a device using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as the host material achieved a maximum external quantum efficiency (EQE) of 17.5% and a power efficiency of 59.0 lm/W. psu.edu Further peripheral modification of the T2T scaffold with N-heterocyclic polar groups has been shown to improve electron injection and transport properties, enabling high-efficiency PhOLEDs across the visible spectrum, from sky-blue to red. rsc.org

Performance of Green PhOLEDs with Triazine-Based Host Materials

Host MaterialTriplet Energy (eV)Maximum EQE (%)Maximum Power Efficiency (lm/W)Device Configuration
T2T2.8017.559.0Host for (PPy)2Ir(acac) emitter
T3T2.6914.450.6Host for (PPy)2Ir(acac) emitter
TST2.545.112.3Host for (PPy)2Ir(acac) emitter
3P-T2T2.7815.742.7Host for (PPy)2Ir(acac) emitter

Data sourced from multiple studies on triazine-based host materials in PhOLEDs. psu.edursc.org

Star-shaped molecules featuring a triazine core and diketopyrrolopyrrole (DPP) arms have been theoretically designed and investigated as potential non-fullerene acceptors for OSCs. researchgate.net These designs aim to create materials with low band gaps for broad solar spectrum absorption and appropriate energy levels to match with common donor materials like PCBM. researchgate.net In other applications, triazine derivatives have been used to create photosensitizers for dye-sensitized solar cells (DSSCs), where their excellent optoelectronic properties are leveraged to improve light-harvesting efficiency. mdpi.comd-nb.info

Photovoltaic Performance of Triazine-Based Interfacial Materials in OSCs

MaterialRolePower Conversion Efficiency (PCE) (%)Device Type
CN-PO-TAZInterfacial Layer8.19Conventional OSC
CN-PO-TAZInterfacial Layer8.33Inverted OSC
Br-PO-TAZInterfacial Layer8.15Conventional OSC
Br-PO-TAZInterfacial Layer8.23Inverted OSC

Data sourced from a study on triazine-based materials for solar cell applications. mdpi.com

Dendrimer and Hyperbranched Polymer Synthesis Utilizing 1,3,5-Triazine Cores

The trifunctional nature of precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and the defined substitution chemistry of halogenated triazines make the 1,3,5-triazine unit an ideal core for the synthesis of dendrimers and hyperbranched polymers. nih.govmdpi.com The reactive sites (e.g., chloro- or iodo- groups) allow for the stepwise, controlled growth of dendritic structures through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govnih.gov

Divergent and convergent strategies have been successfully employed to create triazine-based dendrimers. nih.govmdpi.com In a divergent approach, successive generations of branching units are built outwards from the central triazine core. nih.gov For instance, treating 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) with an appropriate difunctional linker can initiate the growth of a polymer chain, while using a trifunctional triazine core allows for the creation of well-defined, star-shaped dendrimers. nih.govacs.org These synthetic methods produce highly ordered, monodisperse molecules with a high density of functional groups at the periphery. acs.org

A key advantage of using a 1,3,5-triazine core in dendrimers and hyperbranched polymers is the ability to precisely tailor their photophysical properties. nih.govacs.org By changing the nature of the dendritic arms (dendrons) or the peripheral functional groups, properties such as solubility, absorption wavelength, emission color, and fluorescence quantum yield can be systematically tuned. nih.govnih.gov

For example, in hyperbranched polyfluorenes with a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core, altering the molar ratio of the triazine core to the fluorene (B118485) arms allows for the tuning of the UV-vis absorption and emission spectra. nih.govrsc.org Increasing the proportion of the triazine unit enhances a charge transfer band, causing a red-shift in both absorption and emission. nih.gov Similarly, in aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, the choice of dendron (e.g., fluorene, carbazole, pyrene) significantly influences the light-emission properties. nih.gov Dendrimers with a higher content of triazine skeletons and a more extended π-conjugation system have been shown to exhibit red-shifted emission and significantly higher fluorescence quantum yields. acs.org

Photophysical Properties of Triazine-Cored Dendrimers

DendrimerNumber of Triazine UnitsAbsorption Max (λmax, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
D11~250, ~320~4300.32
D24~250, ~325~4700.78

Data sourced from a study on aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores. acs.org

Self-Assembly and Supramolecular Architectures Based on Halogenated Triazines

Halogenated triazines are powerful building blocks in supramolecular chemistry due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.govrsc.org These directional interactions can be exploited to guide the self-assembly of triazine molecules into highly ordered, functional supramolecular architectures such as rosettes, stacks, and nanowires. nih.govnih.gov

The alternating pattern of electron-donating C-atoms and electron-withdrawing N-atoms in the triazine ring facilitates the formation of stable, hydrogen-bonded rosette structures when substituted with amino groups. nih.govnih.gov These hexameric rosettes can then stack upon one another to form one-dimensional polymers or nanowires. nih.gov The stability of these assemblies can be controlled by factors such as solvent, pH, and the presence of ions, which can interact with the triazine core or the peripheral side chains. nih.gov In one innovative example, a tri-substituted triazine was engineered to co-assemble with the drug 5-fluorouracil, forming nanoscale particles capable of targeting specific organelles within cancer cells. nih.gov

Functionalization for Responsive Materials and Chemical Sensors

The versatile chemistry of the 1,3,5-triazine scaffold allows for its functionalization to create materials that respond to external stimuli, making them suitable for applications in chemical sensing and smart materials. rsc.org By attaching specific recognition units or environmentally sensitive chromophores to the triazine core, its optical or electronic properties can be made to change in the presence of a target analyte or a change in conditions. rsc.org

For example, star-shaped 1,3,5-triazine derivatives have been developed as fluorescent sensors for the detection of nitro-containing explosives. rsc.org The electron-deficient nature of the triazine core complements the electron-rich signaling units, and upon interaction with an electron-deficient analyte like a nitroaromatic compound, the fluorescence of the sensor is quenched. Other triazine-based systems have been designed as proton-controlled optical sensors, where a change in pH alters the protonation state of the molecule, leading to a visible change in its absorption or emission spectrum. rsc.org Furthermore, some triazine-based molecules exhibit mechanochromism, where their fluorescence color changes in response to mechanical force, such as grinding, due to a transition between crystalline and amorphous states. pku.edu.cn

Role of 2 Iodo 4,6 Diphenyl 1,3,5 Triazine As a Synthetic Intermediate and Building Block

Precursor for Further Derivatization via Diverse Cross-Coupling Reactions

The presence of the iodine atom on the triazine ring makes 2-Iodo-4,6-diphenyl-1,3,5-triazine an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions provide efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a broad range of substituted triazine derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-triazine with various organoboron compounds, such as arylboronic acids. researchgate.netuwindsor.ca This approach has been successfully employed to introduce aryl and heteroaryl substituents at the 2-position of the triazine ring. researchgate.net The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates. researchgate.netresearchgate.net For instance, the use of a palladium-tetraphosphine catalyst system has proven effective for the coupling of heteroaryl bromides with arylboronic acids, suggesting its potential applicability to iodo-triazines. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as this compound. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, allows for the introduction of alkynyl groups onto the triazine core. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, and various functional groups are tolerated. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgthieme-connect.de This reaction can be utilized to introduce vinyl substituents onto the 2-position of the diphenyl-triazine ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The development of highly active palladium catalysts and phosphine (B1218219) ligands has significantly expanded the scope of the Heck reaction. thieme-connect.derug.nl

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgchemeurope.com It enables the reaction of this compound with a wide variety of primary and secondary amines to produce 2-amino-4,6-diphenyl-1,3,5-triazine derivatives. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has allowed for the coupling of virtually any amine under mild conditions. wikipedia.org The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. chemeurope.com

Table 1: Examples of Cross-Coupling Reactions with this compound Analogs

Coupling ReactionReactant 1Reactant 2Catalyst SystemProduct Type
Suzuki-Miyaura2-Chloro-4,6-diphenyl-1,3,5-triazine (B1294446)Phenylboronic acidTetrakis(triphenylphosphine)palladium(0)2,4,6-Triphenyl-1,3,5-triazine (B147588) chemicalbook.com
Suzuki-Miyaura2-Chloro-4,6-dimethoxy-1,3,5-triazineArylboronic acidsPalladium-tetraphosphine catalyst2-Aryl-4,6-dimethoxy-1,3,5-triazines researchgate.net
Sonogashira3,5-Dibromo-2,6-dichloropyridineTerminal alkynesPalladium/Copper catalystAlkynylpyridines nih.gov
HeckMethyl 2-iodobenzoateAllylic alcoholPalladium catalystKetone rug.nl
Buchwald-Hartwig4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhos4-Piperidin-1-yl-1-tritylpyrazole nih.gov

Synthesis of Complex Polycyclic Heterocycles and Fused Ring Systems

The derivatives of this compound, obtained through cross-coupling reactions, can serve as precursors for the synthesis of more complex polycyclic and fused heterocyclic systems. Intramolecular cyclization reactions of appropriately functionalized triazine derivatives can lead to the formation of novel ring systems with potential applications in materials science and medicinal chemistry. researchgate.net

For instance, the introduction of a reactive group via a cross-coupling reaction can be followed by an intramolecular cyclization to construct a new ring fused to the triazine core. The study of cyclization reactions of functionalized 1,2,4-triazine (B1199460) derivatives has shown that the reaction pathway can be influenced by substituents, solvents, and temperature. scilit.com While direct examples involving this compound are not extensively documented in the provided results, the principles of intramolecular cyclization are well-established in heterocyclic chemistry. mdpi.com

Utilization in Combinatorial Chemistry and High-Throughput Library Synthesis

The robust and versatile nature of the cross-coupling reactions involving this compound makes it a valuable building block for combinatorial chemistry and the high-throughput synthesis of compound libraries. nih.gov The ability to introduce a wide variety of substituents at the 2-position of the triazine ring allows for the rapid generation of a large number of diverse molecules. researchgate.netresearchgate.net

The 1,3,5-triazine (B166579) scaffold is a common motif in biologically active compounds, and the synthesis of triazine-based libraries is a key strategy in drug discovery. nih.govmdpi.com Solid-phase synthesis techniques have been developed for the combinatorial synthesis of 2,4-disubstituted-1,3,5-triazines, demonstrating the adaptability of triazine chemistry to high-throughput methods. researchgate.net By employing this compound as a starting material, diverse libraries of compounds can be synthesized and screened for various biological activities or material properties. The development of aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine cores further highlights the utility of this scaffold in creating complex, functional macromolecules. nih.govacs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress related to 2-Iodo-4,6-diphenyl-1,3,5-triazine

Research on this compound has primarily centered on its utility as a versatile building block in organic synthesis. The presence of the iodine atom, a good leaving group, facilitates a variety of cross-coupling reactions, enabling the introduction of diverse functional groups onto the triazine core. This has led to the synthesis of a wide array of novel triazine derivatives with tailored electronic and photophysical properties.

Key academic contributions have demonstrated the successful use of this compound in the construction of complex molecular architectures, including dendrimers and polymers. nih.govacs.org These materials often exhibit interesting properties for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). nih.govacs.orgresearchgate.net The electron-deficient nature of the triazine ring, combined with the ability to tune its properties through substitution at the 2-position, makes it a valuable component in the design of materials with specific charge-transport characteristics. researchgate.net

Emerging Trends in Halogenated Triazine Chemistry and Their Broader Implications

The field of halogenated triazine chemistry is experiencing a surge of interest, driven by the quest for new functional materials and catalysts. A significant emerging trend is the development of triazine-based covalent organic polymers (COPs). rsc.org These porous materials, often synthesized from halogenated triazine monomers, show great promise in applications such as photocatalysis, heterogeneous catalysis, and gas adsorption. rsc.org The inherent porosity and high stability of COPs, coupled with the tunable electronic properties of the triazine units, offer a powerful platform for creating advanced materials.

Another key trend is the application of triazine derivatives in the development of sensors. For instance, triazine-functionalized metal-organic frameworks (MOFs) have been shown to be effective in the detection of metal ions and the removal of iodine. researchgate.netacs.org The strong interactions between the triazine nitrogen atoms and various analytes form the basis for their sensing capabilities. Furthermore, the unique photophysical properties of many triazine derivatives make them suitable for use in fluorescent sensors. rsc.org

The exploration of triazine derivatives in medicinal chemistry also continues to be an active area of research. While this article focuses on the chemical aspects, it is worth noting that various triazine compounds have been investigated for their potential as anticancer agents and enzyme inhibitors. nih.govnih.gov

Potential Avenues for Advanced Functional Material Development and Catalysis

The unique structural and electronic features of this compound and other halogenated triazines open up numerous possibilities for the creation of advanced functional materials. The development of novel organic semiconductors for applications in solar cells is a particularly promising avenue. nih.gov The electron-accepting nature of the triazine core can be harnessed to design efficient electron-transporting materials. nih.gov

In the realm of catalysis, iodo-triazines can serve as precursors to catalytically active species. The iodine atom can be readily displaced to anchor the triazine unit onto a support or to introduce a catalytically active metal center. There is growing interest in using triazine-based systems as photocatalysts for organic transformations. nih.govacs.org The ability to fine-tune the electronic properties of the triazine core through substitution allows for the optimization of their photocatalytic activity. For example, platinum nanoparticles supported on alumina (B75360) have been used for the direct synthesis of triazines from alcohols and amidines. rsc.org

Furthermore, the development of triazine-based materials for energy storage applications, such as in supercapacitors, is an emerging area of research. researchgate.net The high nitrogen content and aromatic nature of the triazine ring can contribute to enhanced charge storage capacity.

Addressing Remaining Challenges and Opportunities in the Synthesis, Reactivity, and Application of Iodo-Triazines

Despite the significant progress, several challenges and opportunities remain in the field of iodo-triazines. The synthesis of complex, asymmetrically substituted triazines can still be challenging. Developing more efficient and selective synthetic methodologies is crucial for accessing a wider range of functionalized triazine derivatives. nih.gov

A deeper understanding of the structure-property relationships in triazine-based materials is needed to guide the rational design of new materials with optimized performance. rsc.org This includes a more thorough investigation of how the nature and position of substituents on the triazine ring influence their electronic, photophysical, and catalytic properties.

The long-term stability and processability of triazine-based materials, particularly polymers and MOFs, are critical factors for their practical application. researchgate.net Further research is required to improve these aspects and to develop scalable and cost-effective production methods.

Q & A

Q. What are the established synthetic routes for preparing 2-Iodo-4,6-diphenyl-1,3,5-triazine?

While direct synthesis of the iodo derivative is not detailed in the provided evidence, analogous methods for chloro-substituted triazines suggest a plausible pathway. For example, 2-Chloro-4,6-diphenyl-1,3,5-triazine is synthesized via nucleophilic substitution of cyanuric chloride with phenyl groups, followed by halogen exchange. A potential route for the iodo variant could involve:

  • Halogen displacement : Reacting 2-Chloro-4,6-diphenyl-1,3,5-triazine with NaI or KI in polar aprotic solvents (e.g., DMF) under reflux, leveraging iodide's nucleophilicity.
  • Palladium-catalyzed cross-coupling : As seen in vinylation reactions of chloro-triazines using Pd(dppf)Cl₂ .
    Key considerations : Monitor reaction kinetics via HPLC or GC to optimize iodine substitution efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

  • Purity assessment : Gas chromatography (GC) with flame ionization detection (>98% purity threshold) .
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to confirm phenyl ring substitution patterns and iodine integration.
    • Mass spectrometry (MS) : High-resolution MS for molecular weight verification (expected ~397.1 g/mol, assuming C₁₅H₁₀IN₃).
  • Thermal properties : Differential scanning calorimetry (DSC) to determine melting points (anticipated ~138–140°C, extrapolated from chloro analogs) .

Q. What are the primary research applications of this compound?

  • OLED development : As an electron-transport material, iodine's polarizability may enhance charge mobility compared to chloro analogs. Triazine derivatives are used in bicarbazole-triazine systems for thermally activated delayed fluorescence (TADF) .
  • Catalysis : Potential as a ligand in transition-metal complexes for cross-coupling reactions, leveraging iodine's σ-donor strength .
  • Pharmaceutical intermediates : Halogenated triazines are precursors for antitumor agents and kinase inhibitors, though iodinated variants require further study .

Advanced Research Questions

Q. How does iodine substitution influence the electronic properties of this compound compared to chloro analogs?

  • Electronic structure : Iodine's larger atomic radius and lower electronegativity (vs. chlorine) reduce electron-withdrawing effects, potentially lowering the LUMO energy. This enhances electron-accepting capacity, critical for OLED efficiency.
  • Theoretical validation : Density functional theory (DFT) simulations can model frontier molecular orbitals and predict charge-transfer dynamics, as demonstrated for triphenyl-triazine derivatives .
    Experimental validation : Cyclic voltammetry to measure reduction potentials and compare with chloro analogs .

Q. What are the stability challenges of this compound under ambient and reactive conditions?

  • Thermal stability : Decomposition risks above 140°C, similar to chloro-triazines. Thermogravimetric analysis (TGA) is recommended for assessing degradation thresholds .
  • Photostability : UV-Vis spectroscopy under controlled irradiation to evaluate photodegradation pathways (iodine may introduce susceptibility to radical formation).
  • Hydrolytic stability : Iodine's weaker C–I bond (vs. C–Cl) may increase reactivity in protic solvents. Test stability in aqueous/organic mixtures via HPLC .

Q. How can researchers leverage this compound in cross-coupling reactions?

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ to replace iodine with aryl/vinyl boronic acids, analogous to chloro-triazine vinylation .
  • Buchwald-Hartwig amination : Iodine's leaving-group ability facilitates amine incorporation, useful for drug-discovery scaffolds.
    Optimization tips :
  • Screen Pd catalysts (e.g., Pd₂(dba)₃ with Xantphos) and bases (K₂CO₃ vs. Cs₂CO₃) for yield improvement.
  • Monitor reaction progress via LC-MS to minimize byproducts .

Q. What contradictions exist in the reported data for triazine derivatives, and how should they be addressed?

  • Melting point variability : Chloro-diphenyl-triazine reports range from 138–140°C to 140°C , likely due to purity or polymorphic forms. Use DSC with controlled heating rates to resolve discrepancies.
  • Toxicity data gaps : While LD50 >2000 mg/kg is reported for chloro analogs , iodinated compounds may pose unique hazards (e.g., iodine release under degradation). Conduct Ames tests for mutagenicity and acute toxicity assays .

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